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Compound of Interest

Compound Name:
2-(Hydroxymethyl)-6-

methylpyridin-3-ol

Cat. No.: B186355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three isomers of methylpyridine—2-

methylpyridine, 3-methylpyridine, and 4-methylpyridine (also known as picolines)—focusing on

their structure-activity relationships (SAR). While direct quantitative comparisons of the

biological activities of these simple isomers are not extensively available in published literature,

this guide synthesizes available data on their physicochemical properties, toxicity, and the

biological activities of closely related derivatives to elucidate potential SAR trends.

Physicochemical Properties
The position of the methyl group on the pyridine ring significantly influences the

physicochemical properties of the isomers, which in turn can affect their biological activity,

including absorption, distribution, metabolism, and excretion (ADME).
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Property
2-
Methylpyridine
(α-picoline)

3-
Methylpyridine
(β-picoline)

4-
Methylpyridine
(γ-picoline)

Reference(s)

Molecular

Formula
C₆H₇N C₆H₇N C₆H₇N

Molecular Weight

( g/mol )
93.13 93.13 93.13

CAS Number 109-06-8 108-99-6 108-89-4

Melting Point

(°C)
-66.7 -18 3.6

Boiling Point (°C) 129.4 141 145.4

Density (g/mL at

20°C)
0.944 0.957 0.955

pKa of

Pyridinium Ion
5.96 5.63 5.98

logP (o/w) 1.11 1.27 1.20

Structure-Activity Relationship Insights
The subtle structural differences among the methylpyridine isomers lead to variations in their

biological effects.
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Methylpyridine Isomers Physicochemical & Biological Properties
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Key factors influencing the biological activity of methylpyridine isomers.

Comparative Toxicity and Neurophysiological Effects
Studies on the acute toxicity of methylpyridine isomers in animal models suggest a general

trend in their effects.

Biological
Effect

2-
Methylpyridine

3-
Methylpyridine

4-
Methylpyridine

Reference(s)

Acute Oral LD50

(rat, mg/kg)
790 400-1600 1290 [1]

Acute Dermal

LD50 (rabbit,

mg/kg)

126-200 126-200

Not determined

due to high

toxicity

Neurophysiologic

al Effects (in

rats)

More

pronounced

effects

More

pronounced

effects

Less affected
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The available data indicates that 2- and 3-methylpyridine generally exhibit greater

neurophysiological effects compared to 4-methylpyridine. This could be attributed to differences

in their ability to cross the blood-brain barrier and interact with neural targets.

Biological Activities of Pyridine Derivatives
While direct comparative data for the simple methylpyridines is limited, studies on their

derivatives provide valuable insights into their potential as scaffolds for various therapeutic

agents.

Antiproliferative Activity
Pyridine derivatives have been extensively studied for their anticancer properties. The position

of substituents on the pyridine ring is a critical determinant of their cytotoxic activity. For

instance, in some series of pyridine-based compounds, substitutions at the 2- and 4-positions

have been shown to be more effective in inhibiting cancer cell growth than substitutions at the

3-position. The specific nature of the substituent (e.g., electron-donating or electron-

withdrawing groups) also plays a crucial role in modulating activity.

Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is well-documented. The quaternization of the

pyridine nitrogen to form pyridinium salts often enhances antimicrobial activity. The position of

the methyl group can influence the lipophilicity and steric factors that govern the interaction of

these compounds with microbial cell membranes.

Enzyme Inhibition
Pyridine-containing molecules are known to inhibit various enzymes. The nitrogen atom of the

pyridine ring can act as a hydrogen bond acceptor, interacting with active site residues of

enzymes. The position of the methyl group can influence the orientation of the molecule within

the enzyme's active site, thereby affecting its inhibitory potency. For example, derivatives of 2-

amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide

synthase (iNOS).
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Detailed methodologies for key experiments cited in the evaluation of the biological activities of

pyridine derivatives are provided below.

MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability and proliferation.
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Workflow of the MTT assay for determining cytotoxicity.
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Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

Compound Treatment: Prepare serial dilutions of the methylpyridine isomers in the

appropriate cell culture medium. Replace the existing medium with the medium containing

the test compounds.

Incubation: Incubate the plates for a period of 24 to 72 hours.

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 3-4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by

plotting the percentage of cell viability against the logarithm of the compound concentration.

Microplate Alamar Blue Assay (MABA) for Antimicrobial
Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration

(MIC) of antimicrobial agents.
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Workflow of the Microplate Alamar Blue Assay (MABA).

Protocol:

Compound Preparation: Prepare serial dilutions of the methylpyridine isomers in a 96-well

microtiter plate containing an appropriate broth medium.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b186355?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g.,

bacteria or fungi) in the broth medium.

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include

a growth control well (no compound) and a sterility control well (no inoculum).

Incubation: Incubate the plates at the optimal temperature for the growth of the

microorganism for a specified period.

Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well.

Re-incubation: Incubate the plates until the growth control well changes color from blue to

pink.

Result Interpretation: The MIC is determined as the lowest concentration of the compound

that prevents the color change of the Alamar Blue indicator.

Conclusion
The position of the methyl group in methylpyridine isomers has a discernible impact on their

physicochemical properties and, consequently, their biological activities. While direct

comparative studies on the antiproliferative, antimicrobial, and enzyme inhibitory activities of

the simple 2-, 3-, and 4-methylpyridines are limited, the available toxicity data and extensive

research on their derivatives suggest that:

2- and 3-Methylpyridine often exhibit more pronounced biological effects, including toxicity,

which may be related to their steric and electronic properties influencing interactions with

biological targets.

4-Methylpyridine generally appears to be less toxic, though it can still serve as a valuable

scaffold for the development of bioactive compounds.

Further quantitative structure-activity relationship (QSAR) studies with a broader range of direct

comparative data are needed to fully elucidate the therapeutic potential of each methylpyridine

isomer and to guide the rational design of more potent and selective pyridine-based drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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